
(R)-5-butyl-1-Ethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-butyl-1-Ethylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a butyl group at the 5-position and an ethyl group at the 1-position of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-butyl-1-Ethylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as butylamine and ethylamine.
Cyclization: The amines undergo cyclization with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions to form the piperazine ring.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution using a chiral agent or chromatography to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-5-butyl-1-Ethylpiperazin-2-one may involve:
Large-Scale Cyclization: The cyclization reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Automated Chiral Resolution: Advanced chromatographic techniques or enzymatic resolution methods are employed to separate the enantiomers efficiently.
Chemical Reactions Analysis
Types of Reactions
®-5-butyl-1-Ethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of ®-5-butyl-1-Ethylpiperazin-2-one.
Reduction: Amine derivatives.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
®-5-butyl-1-Ethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-5-butyl-1-Ethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-5-butyl-1-Methylpiperazin-2-one: Similar structure but with a methyl group instead of an ethyl group.
®-5-butyl-1-Propylpiperazin-2-one: Contains a propyl group instead of an ethyl group.
®-5-butyl-1-Isopropylpiperazin-2-one: Features an isopropyl group at the 1-position.
Uniqueness
®-5-butyl-1-Ethylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both butyl and ethyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(5R)-5-butyl-1-ethylpiperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-5-6-9-8-12(4-2)10(13)7-11-9/h9,11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZXSAOHWGLPCNLF-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@@H]1CN(C(=O)CN1)CC |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



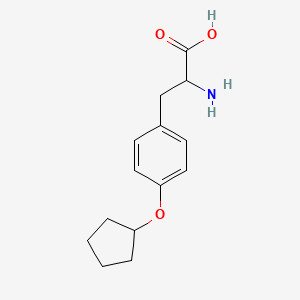
![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)
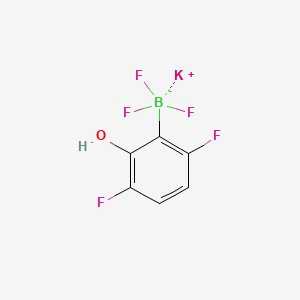
![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
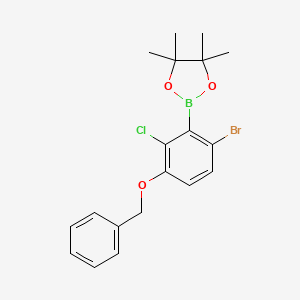
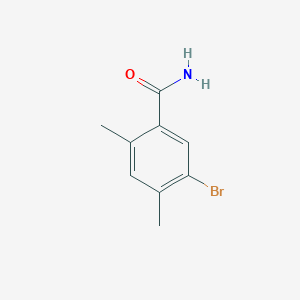
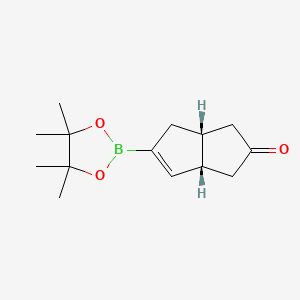


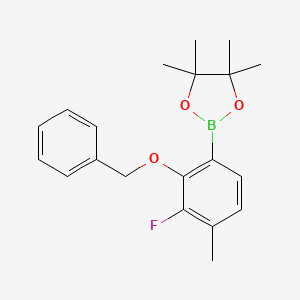

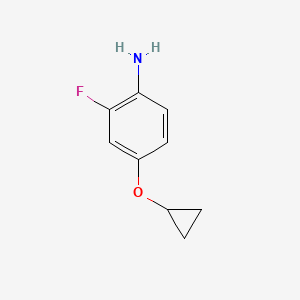
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
